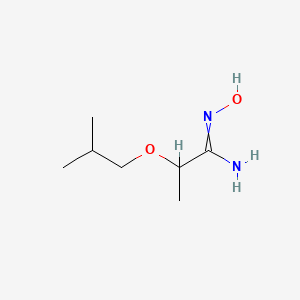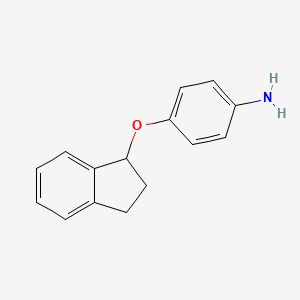
2-Iodo-4-nitrophenylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-4-nitrophenylacetonitrile is an organic compound with the molecular formula C8H5IN2O2 It is characterized by the presence of an iodine atom and a nitro group attached to a phenyl ring, along with an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Iodo-4-nitrophenylacetonitrile typically involves the nitration of phenylacetonitrile followed by iodination. One common method involves the reaction of phenylacetonitrile with nitric acid and sulfuric acid to introduce the nitro group. The resulting 4-nitrophenylacetonitrile is then subjected to iodination using iodine and a suitable oxidizing agent such as potassium iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as cuprous chloride and cuprous bromide can be employed to improve the efficiency of the reactions .
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-4-nitrophenylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The acetonitrile group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
Substitution: Products such as 2-azido-4-nitrophenylacetonitrile or 2-cyano-4-nitrophenylacetonitrile.
Reduction: 2-Iodo-4-aminophenylacetonitrile.
Oxidation: 2-Iodo-4-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
2-Iodo-4-nitrophenylacetonitrile has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Iodo-4-nitrophenylacetonitrile involves its interaction with molecular targets through covalent bonding. The nitro group can participate in electron transfer reactions, while the iodine atom can facilitate the formation of reactive intermediates. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenylacetonitrile: Similar structure but lacks the iodine atom.
2-Iodo-4-aminophenylacetonitrile: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-Iodo-4-nitrophenylacetonitrile is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for unique chemical transformations and interactions that are not possible with similar compounds .
Propiedades
Fórmula molecular |
C8H5IN2O2 |
|---|---|
Peso molecular |
288.04 g/mol |
Nombre IUPAC |
2-(2-iodo-4-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H5IN2O2/c9-8-5-7(11(12)13)2-1-6(8)3-4-10/h1-2,5H,3H2 |
Clave InChI |
FTDSHKDVHIGCBF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])I)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






carbohydrazide](/img/structure/B11723623.png)





![N'-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11723658.png)


![methyl 3-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-enoate](/img/structure/B11723692.png)
